4-氨基吲哚盐酸盐

描述

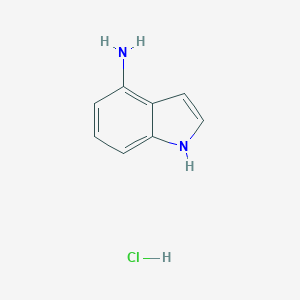

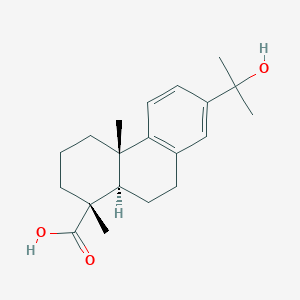

4-Aminoindole is an indole derivative . Its cytokinin activity has been assessed by tobacco pith callus bioassay .

Synthesis Analysis

4-Aminoindole can be prepared by reacting 2,6-dinitrotoluene and N,N-dimethylformamide dimethylacetal in anhydrous DMF . A selection of 3,4-diaminoindoles were required for a recent drug discovery project . To this end, a 10-step synthesis was developed from 4-nitroindole . This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles from the corresponding 5-, 6-, or 7-nitroindole .Molecular Structure Analysis

The molecular formula of 4-Aminoindole hydrochloride is C8H9ClN2 . The average mass is 168.624 Da and the monoisotopic mass is 168.045425 Da .Chemical Reactions Analysis

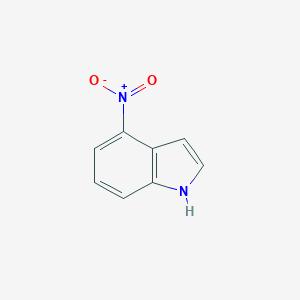

4-Aminoindole may be used to synthesize macrolactam tumour promoter indolactam V . It can also be used to synthesize the tricyclic structure of 2-substituted-pyrrolo[2,3-h]quinolin-4-one . In addition, it can be used to synthesize 4-azidoindole .Physical And Chemical Properties Analysis

The melting point of 4-Aminoindole is 106-109 °C (lit.) . The SMILES string is Nc1cccc2[nH]ccc12 .科学研究应用

Antiviral Activity

Indole derivatives, including 4-Aminoindole hydrochloride, have been reported to possess antiviral activity. They have been used in the synthesis of various compounds that show inhibitory activity against different viruses. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives are known to have anti-inflammatory properties. They have been used in the synthesis of new compounds with the aim of developing better anti-inflammatory agents with lesser side effects .

Anticancer Activity

Indole derivatives have shown significant anticancer activity. They have been used in the synthesis of various compounds that have been tested for their efficacy against diverse malignancies .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity. They have been used in the synthesis of various compounds that show inhibitory activity against HIV-1 and HIV-2 strains .

Antioxidant Activity

Indole derivatives, including 4-Aminoindole hydrochloride, have been reported to possess antioxidant activity. They have been used in the synthesis of various compounds that show significant antioxidant properties .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity. They have been used in the synthesis of various compounds that show significant activity against a variety of microorganisms .

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity. They have been used in the synthesis of various compounds that show significant activity against Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity. They have been used in the synthesis of various compounds that show significant activity against diabetes .

Antimalarial Activity

Indole derivatives have been reported to possess antimalarial activity. They have been used in the synthesis of various compounds that show significant activity against malaria .

Anticholinesterase Activities

Indole derivatives have been reported to possess anticholinesterase activities. They have been used in the synthesis of various compounds that show significant activity against cholinesterase .

Antimitotic Agents

Indole derivatives have been used in the synthesis of antimitotic agents. These agents interfere with mitosis (cell division) and can be used in cancer treatment .

Antiangiogenic Effects

Indole derivatives have been used in the synthesis of compounds with antiangiogenic effects. These compounds inhibit the growth of new blood vessels, which is a strategy used in cancer treatment .

Smac Mimetics

Indole derivatives have been used in the synthesis of Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP .

Insulin-like Growth Factor 1 Receptor Inhibitors

Indole derivatives have been used in the synthesis of insulin-like growth factor 1 receptor inhibitors .

Factor Xa Inhibitor

Indole derivatives have been used in the synthesis of Factor Xa inhibitors .

Potential Antivascular Agents

Indole derivatives have been used in the synthesis of potential antivascular agents .

Gli1-mediated Transcription Inhibitors

Indole derivatives have been used in the synthesis of inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Inhibitors of Receptor Tyrosine Kinase

Indole derivatives have been used in the synthesis of inhibitors of receptor tyrosine kinase with antiangiogenic effects .

安全和危害

4-Aminoindole hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

Relevant Papers A selection of 3,4-diaminoindoles were required for a recent drug discovery project . To this end, a 10-step synthesis was developed from 4-nitroindole . This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles from the corresponding 5-, 6-, or 7-nitroindole .

属性

IUPAC Name |

1H-indol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDMEBTXVSZFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625782 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoindole hydrochloride | |

CAS RN |

174854-93-4 | |

| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)